molecular formula C20H14Cl2N2O2 B5775321 N,N'-bis(2-chlorophenyl)isophthalamide

N,N'-bis(2-chlorophenyl)isophthalamide

Cat. No.: B5775321
M. Wt: 385.2 g/mol
InChI Key: PJORMXFEQHUKMJ-UHFFFAOYSA-N
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Description

N,N'-bis(2-chlorophenyl)isophthalamide is a bis-amide compound featuring two 2-chlorophenyl substituents attached to the isophthalamide backbone. The chlorophenyl groups confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

1-N,3-N-bis(2-chlorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJORMXFEQHUKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound 2-chlorophenyl ~343 (estimated) Lipophilic, electron-deficient Potential radiosensitizer?
N,N'-bis(2-mercaptoethyl)isophthalamide Mercaptoethyl ~296 Metal chelation, redox activity Heavy metal detoxification
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide Tetramethylpiperidinyl ~428 Thermal stability, low toxicity Food-contact materials
N,N′-bis(2-(2-chlorophenyl)acetyl)cystamine 2-chlorophenylacetyl + disulfide ~505 Radiosensitization, redox-dependent Cancer therapy

Table 2: Substituent Effects on Properties

Substituent Solubility Reactivity Key Interactions
2-Chlorophenyl Low Electrophilic π-π stacking, halogen bonds
Mercaptoethyl (-CH2SH) Moderate Nucleophilic (thiol) Metal coordination, H-bonding
Hydroxyphenyl (-OH) High H-bond donor/acceptor O−H···O, π-π stacking
Piperidinyl Low Sterically hindered Van der Waals, C−H···π

Q & A

Q. What synthetic methodologies are effective for producing N,N'-bis(2-chlorophenyl)isophthalamide with high purity?

  • Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical protocol involves reacting isophthaloyl chloride with 2-chloroaniline in an inert solvent (e.g., chloroform or dichloromethane) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side reactions. After completion, the product is precipitated using dilute HCl, filtered, and washed with solvent-water mixtures. Recrystallization in ethanol yields pure product. Purity is validated via LC-MS using a C-18 column with a methanol/water gradient (0.1% formic acid) and ESI-MS detection .
  • Example Data Table :
Reagent Ratio (isophthaloyl chloride : 2-chloroaniline)SolventTemperature (°C)Yield (%)Purity (LC-MS)
1:2.2CHCl₃0–570–75>98%

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm aromatic proton environments (δ 7.5–8.5 ppm for isophthalamide backbone) and chloro-substituted phenyl groups.
  • LC-MS/MS : Positive ESI mode detects the molecular ion [M+H]⁺, with fragmentation patterns verifying the amide bonds and chlorophenyl substituents .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the isophthalamide core .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For ambiguous cases (e.g., disordered Cl atoms or non-covalent interactions), supplement with Hirshfeld surface analysis and density functional theory (DFT) calculations. For example, in related bis-phenyl isophthalamides, π-π stacking (3.5–4.0 Å) and C-H···O hydrogen bonds dominate packing .
  • Key Crystallographic Parameters (hypothetical example):
Space Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)R-factor
P110.411.112.163.579.871.10.052

Q. What experimental strategies assess the metal-chelating potential of This compound?

  • Methodological Answer :
  • UV-Vis Titration : Monitor absorbance changes upon addition of metal ions (e.g., Cu²⁺, Hg²⁺) in ethanol/water. A bathochromic shift suggests ligand-to-metal charge transfer.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kₐ) and stoichiometry. For example, related isophthalamides show 1:1 binding with Cu²⁺ (log Kₐ ~4.5) .
  • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., square planar vs. octahedral) for metal complexes .

Q. How can computational modeling predict the redox behavior of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to determine:
  • HOMO-LUMO gaps : Predict electron donor/acceptor capacity.
  • Electrostatic Potential Maps : Identify reactive sites for oxidation (e.g., amide N-H) or reduction (chlorophenyl Cl atoms).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform vs. DMSO) to assess stability .

Toxicity and Environmental Impact

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodological Answer :
  • Cell Viability Assays : Use human endothelial cells (e.g., HUVECs) treated with 10–100 µM compound. Measure cytotoxicity via MTT or GSH-Glo assays (e.g., EC₅₀ ~50 µM for related thiol-containing analogs) .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic vs. crystallographic bond-length measurements?

  • Methodological Answer :
  • SCXRD : Provides definitive bond lengths (e.g., C-Cl: 1.72–1.75 Å).
  • DFT Optimization : Compare computed bond lengths (e.g., Gaussian09) with experimental XRD data. Discrepancies >0.05 Å suggest crystal packing effects or measurement errors .

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